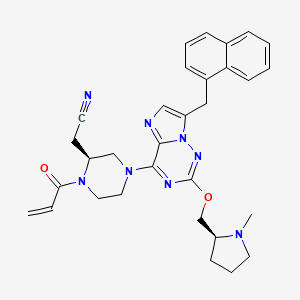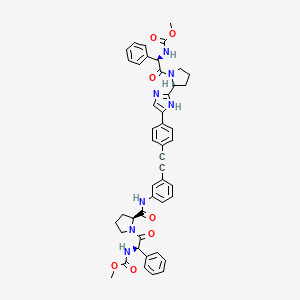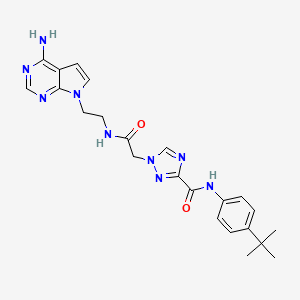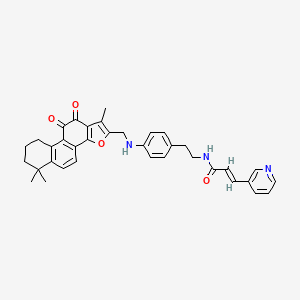
Nampt-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nampt-IN-8 is a small molecule inhibitor targeting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD). NAD is essential for various cellular processes, including energy metabolism and DNA repair. NAMPT is often overexpressed in cancer cells, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nampt-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis processes, ensuring high purity and yield. This includes the use of automated reactors, stringent quality control measures, and optimization of reaction conditions to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: Nampt-IN-8 primarily undergoes substitution reactions, where specific functional groups are replaced by others to enhance its inhibitory activity. It may also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include various organic solvents, catalysts, and reagents like phosphoribosyl pyrophosphate. Reaction conditions often involve controlled temperatures, pH levels, and specific catalysts to drive the reactions efficiently .
Major Products: The major products formed from the reactions involving this compound are typically its analogs and derivatives, designed to improve its efficacy and selectivity as a NAMPT inhibitor .
Scientific Research Applications
Nampt-IN-8 has significant applications in scientific research, particularly in the fields of oncology, neurodegenerative diseases, and metabolic disorders. It is used to study the role of NAMPT in cancer cell metabolism and to develop potential therapeutic strategies for cancer treatment . Additionally, this compound is explored for its neuroprotective effects in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Mechanism of Action
Nampt-IN-8 exerts its effects by inhibiting the activity of nicotinamide phosphoribosyltransferase, thereby reducing the levels of nicotinamide adenine dinucleotide in cells. This inhibition disrupts cellular energy metabolism and induces cell death, particularly in cancer cells that rely heavily on NAMPT for their rapid growth and survival . The molecular targets and pathways involved include the NAD salvage pathway and various NAD-dependent enzymes .
Comparison with Similar Compounds
Nampt-IN-8 is compared with other NAMPT inhibitors like FK866, CHS828, and OT-82. While all these compounds target NAMPT, this compound is unique in its specific binding affinity and inhibitory potency . Similar compounds include:
- FK866
- CHS828
- OT-82
These compounds share a common mechanism of action but differ in their pharmacokinetic properties and therapeutic applications .
Properties
Molecular Formula |
C36H35N3O4 |
|---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
(E)-3-pyridin-3-yl-N-[2-[4-[(1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-2-yl)methylamino]phenyl]ethyl]prop-2-enamide |
InChI |
InChI=1S/C36H35N3O4/c1-22-29(21-39-25-11-8-23(9-12-25)16-19-38-30(40)15-10-24-6-5-18-37-20-24)43-35-27-13-14-28-26(7-4-17-36(28,2)3)32(27)34(42)33(41)31(22)35/h5-6,8-15,18,20,39H,4,7,16-17,19,21H2,1-3H3,(H,38,40)/b15-10+ |
InChI Key |
HLJAUZKCZAINLG-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)CNC5=CC=C(C=C5)CCNC(=O)/C=C/C6=CN=CC=C6 |
Canonical SMILES |
CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)CNC5=CC=C(C=C5)CCNC(=O)C=CC6=CN=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


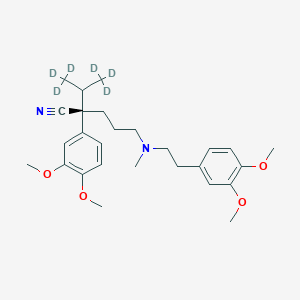


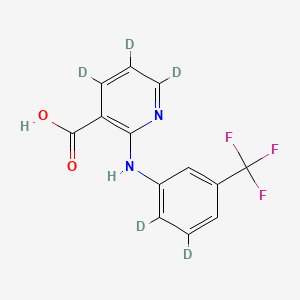
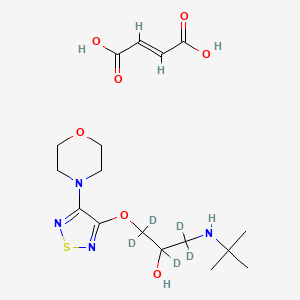
![5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B12418079.png)
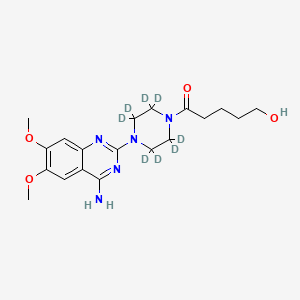

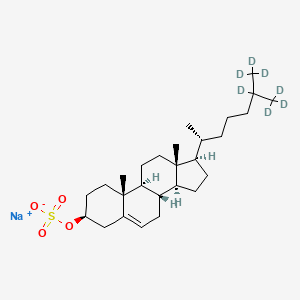
![(3S)-N-[(2S)-1-[[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methyl-1-(4-morpholin-4-ylbut-2-ynoyl)pyrrolidine-3-carboxamide](/img/structure/B12418098.png)
